![molecular formula C12H22O3 B3092309 Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate CAS No. 122699-78-9](/img/structure/B3092309.png)
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexanecarboxylic acid compound . It is an extremely important drug intermediate with wide application prospects . It possesses a wide range of biological activities and has proven to have potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields .
Synthesis Analysis
The synthesis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate involves the reaction of Cyclohexane-1, 3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3- (tert-butoxycarbonyl) cyclohexanecarboxylic acid . This compound is then reduced at a controlled temperature to obtain the Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate . The method has the advantages of easily available raw materials, low price, short route, simple operation, mild reaction conditions, and strong operability, making it suitable for large-scale industrial production .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate include the reaction of Cyclohexane-1, 3-dicarboxylic acid and di-tert-butyl dicarbonate to generate 3- (tert-butoxycarbonyl) cyclohexanecarboxylic acid . This compound is then reduced at a controlled temperature to obtain the Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate .Scientific Research Applications
Organic Synthesis of Chemical Intermediates
“Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate” is used in the field of organic synthesis of chemical intermediates . The synthesis method has the advantages of easily available raw materials, low price, short route, simple operation, mild reaction conditions and strong operability, and is suitable for large-scale industrial production .
Drug Intermediate
This compound is an extremely important drug intermediate . It has a wide application prospect in the pharmaceutical industry .
Antibacterial Applications
The compound has shown potential utility in the antibacterial field . It could be used in the development of new antibacterial drugs .
Anti-inflammatory Applications
“Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate” has proven to have potential utility in the anti-inflammatory field . This suggests its possible use in the treatment of various inflammatory diseases .
Anti-tumor Applications
The compound has shown potential utility in the anti-tumor field . It could be used in the development of new anti-cancer drugs .
Chemical Structure Analysis
The compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. for impressive simulation visualizations .
Mechanism of Action
Target of Action
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexanecarboxylic acid compound . It is an important drug intermediate with a wide range of biological activities . .
Result of Action
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields . .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10,13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJTECZNCIHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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